molecular formula C14H20N2O3 B4881326 2-[1-[(4-Nitrophenyl)methyl]piperidin-2-yl]ethanol

2-[1-[(4-Nitrophenyl)methyl]piperidin-2-yl]ethanol

Cat. No.: B4881326
M. Wt: 264.32 g/mol
InChI Key: CITTVJTYGPEOFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-[(4-Nitrophenyl)methyl]piperidin-2-yl]ethanol is a compound that features a piperidine ring substituted with a 4-nitrophenylmethyl group and an ethanol moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[1-[(4-Nitrophenyl)methyl]piperidin-2-yl]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[1-[(4-Nitrophenyl)methyl]piperidin-2-yl]ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-[1-[(4-Nitrophenyl)methyl]piperidin-2-yl]ethanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amine, which can then interact with biological receptors or enzymes. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure found in many pharmacologically active compounds.

    4-Nitrobenzyl Chloride: A precursor used in the synthesis of various nitro-substituted compounds.

    Ethanol: A common functional group in organic chemistry.

Uniqueness

2-[1-[(4-Nitrophenyl)methyl]piperidin-2-yl]ethanol is unique due to its combination of a piperidine ring, a nitro-substituted benzyl group, and an ethanol moiety. This unique structure imparts specific chemical and biological properties that make it valuable in various research and industrial applications .

Properties

IUPAC Name

2-[1-[(4-nitrophenyl)methyl]piperidin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c17-10-8-13-3-1-2-9-15(13)11-12-4-6-14(7-5-12)16(18)19/h4-7,13,17H,1-3,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITTVJTYGPEOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCO)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.